molecular formula C9H11N3O2 B12932374 N-(6-Oxo-1,6-dihydropyridazin-3-yl)-N-(prop-2-en-1-yl)acetamide CAS No. 88259-95-4

N-(6-Oxo-1,6-dihydropyridazin-3-yl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B12932374
CAS No.: 88259-95-4
M. Wt: 193.20 g/mol
InChI Key: JQCXYFSBXPTFMB-UHFFFAOYSA-N
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Description

N-Allyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is a chemical compound with a unique structure that includes an allyl group, a pyridazinone ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide typically involves the reaction of an appropriate pyridazinone derivative with an allylating agent under controlled conditions. One common method involves the use of allyl bromide in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Allyl bromide or allyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various allyl-substituted derivatives.

Scientific Research Applications

N-Allyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Allyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile
  • 2-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide

Uniqueness

N-Allyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its allyl group, in particular, allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

88259-95-4

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N-(6-oxo-1H-pyridazin-3-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C9H11N3O2/c1-3-6-12(7(2)13)8-4-5-9(14)11-10-8/h3-5H,1,6H2,2H3,(H,11,14)

InChI Key

JQCXYFSBXPTFMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC=C)C1=NNC(=O)C=C1

Origin of Product

United States

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